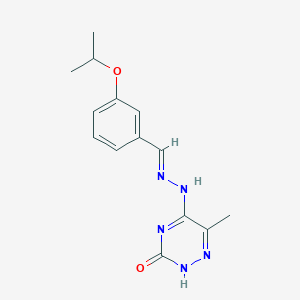![molecular formula C21H23N3O3S B254380 N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been found to exhibit good oral bioavailability and a long half-life, making it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is its potent anti-inflammatory and analgesic activities. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One potential direction is the development of novel drugs based on this compound for the treatment of inflammatory diseases. Another potential direction is the study of the mechanism of action of this compound in more detail, to better understand its anti-inflammatory and analgesic activities. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer, could also be explored in future studies.
Synthesis Methods
The synthesis of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves a multi-step reaction process. The first step involves the condensation of 2-(2-aminoethylthio)anisole with 3-methoxyphenylacetic acid to form the intermediate compound. This intermediate is then cyclized with cyclopropylcarbonyl chloride to form the final product.
Scientific Research Applications
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied for its potential use in various scientific research applications. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases.
properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-5-4-6-17(13-16)27-11-12-28-21-23-18-7-2-3-8-19(18)24(21)14-20(25)22-15-9-10-15/h2-8,13,15H,9-12,14H2,1H3,(H,22,25) |
InChI Key |
OWWAGSKBNIHHSF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)


![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)



![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)


![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)